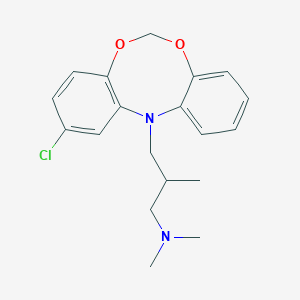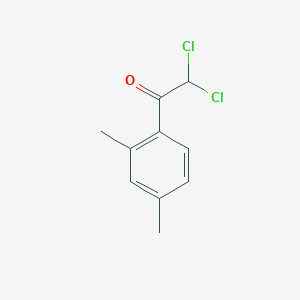
2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound, also known as DDE, is a derivative of the widely used insecticide DDT. DDE has been found to have unique properties that make it a valuable tool for studying various biological processes and mechanisms.
作用機序
The mechanism of action of 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in biological systems. This inhibition can lead to changes in cellular signaling pathways and other biological processes, which can then be studied in detail.
Biochemical and Physiological Effects
2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 and monoamine oxidase. 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one has also been found to affect the expression of genes involved in cellular signaling pathways and other biological processes.
実験室実験の利点と制限
One of the main advantages of using 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one in laboratory experiments is its ability to selectively inhibit certain enzymes and proteins. This allows researchers to study specific biological processes in detail, without the interference of other factors. However, 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one also has some limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several potential future directions for research involving 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one. One area of interest is the development of new drugs and therapies based on the mechanisms of action of 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one. Another area of research is the use of 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one as a tool for studying the effects of environmental toxins on biological systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one, and how it can be used to advance our understanding of various biological processes.
合成法
The synthesis of 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one involves the reaction of 2,4-dimethylphenylacetonitrile with thionyl chloride, followed by treatment with sodium hydroxide. The resulting product is then treated with chlorine gas to produce 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one. This synthesis method has been well-established and is widely used in research laboratories.
科学的研究の応用
2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one has been found to have several potential applications in scientific research. It has been used as a tool for studying the effects of environmental toxins on biological systems, as well as for investigating the mechanisms of drug action. 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one has also been used in studies of cancer and other diseases, as well as in the development of new drugs and therapies.
特性
CAS番号 |
109300-46-1 |
|---|---|
分子式 |
C10H10Cl2O |
分子量 |
217.09 g/mol |
IUPAC名 |
2,2-dichloro-1-(2,4-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Cl2O/c1-6-3-4-8(7(2)5-6)9(13)10(11)12/h3-5,10H,1-2H3 |
InChIキー |
GCAXGDYYNNDDFC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)C(Cl)Cl)C |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)C(Cl)Cl)C |
同義語 |
Ethanone, 2,2-dichloro-1-(2,4-dimethylphenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




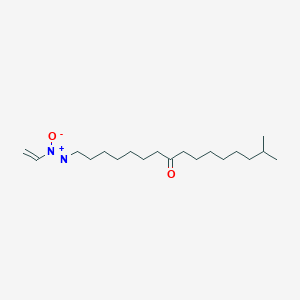



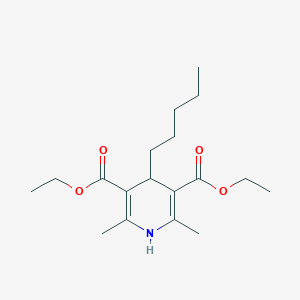

![2'-Phenyl-4,5-dihydro-[2,5']bioxazolyl](/img/structure/B35416.png)
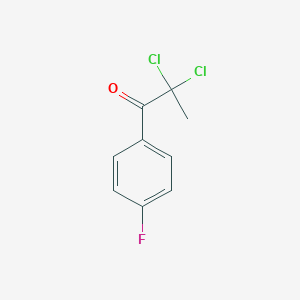
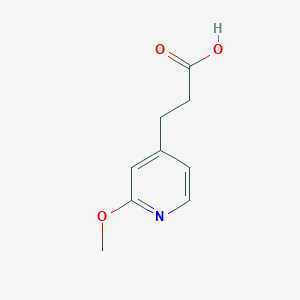
![4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile](/img/structure/B35426.png)
